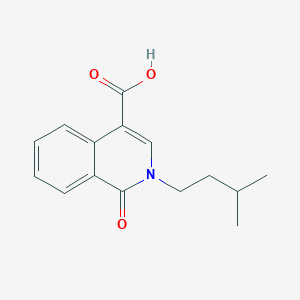
2-(3-甲基丁基)-1-氧代-1,2-二氢异喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar 1,2-dihydroisoquinoline derivatives has been achieved through diverse synthetic routes. One common method involves the condensation of appropriate precursors followed by cyclization and functionalization steps. For instance, the synthesis of 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives utilizes a route involving phthalic anhydride aminolysis, esterification, and a final heterocyclization step (Blanco et al., 2006). Another approach for the synthesis of tetrahydroisoquinoline derivatives employs diastereoselective alkylation of phenylalanine-derived precursors (Huber & Seebach, 1987).
Molecular Structure Analysis
The molecular structure of 1,2-dihydroisoquinoline derivatives is characterized by spectroscopic techniques such as NMR and single crystal X-ray crystallography. For example, novel alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates were characterized using 1H NMR, 13C NMR, and X-ray crystallography to elucidate their structures (Hayani et al., 2020).
Chemical Reactions and Properties
The chemical behavior of 1,2-dihydroisoquinoline derivatives can be diverse, depending on their functional groups. The reactivity often involves electrophilic and nucleophilic substitutions, as well as interactions with various reagents to yield a plethora of derivatives with potential biological activities. Notably, the presence of a carboxylic acid group allows for further derivatization and interaction with biological targets.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure and substituents. For example, the synthesis and characterization of tetrahydroquinoline derivatives reveal insights into their crystal packing and intermolecular interactions, which are crucial for understanding their solubility and stability (Rudenko et al., 2012).
科学研究应用
合成和化学性质
- 描述了合成4-羟基-2-甲基-1-氧代-1,2-二氢异喹啉-3-羧酸衍生物的改进方法,涉及氨解、酯化和杂环化过程 (Blanco et al., 2006)。
- 对异喹啉酮衍生物的自氧化和重排反应进行的研究揭示了它们的化学行为和潜在的合成用途 (Blanco et al., 2009)。
药物研究
- 对取代的4-氧代喹啉-3-羧酸进行的研究探索了它们对各种细菌菌株(包括铜绿假单胞菌)的抗菌活性 (Miyamoto et al., 1990)。
有机化学和催化
- 对邻苯二甲酸及相关化合物的反应进行了研究,探索了各种合成途径和不同异喹啉衍生物的形成 (Deady & Rodemann, 2001)。
- 合成了6-叔丁基-4-苯基-4H-色烯-2-羧酸,这是抗肿瘤抗生素四氢异喹啉天然产物研究中的关键中间体,突显了异喹啉衍生物在药物化学中的相关性 (Li et al., 2013)。
酶抑制和抗病毒研究
- 设计异喹酮衍生物作为丙型肝炎NS5B聚合酶抑制剂,利用2-羟基-1-氧代-1,2-二氢异喹啉-3-羧酸的药效团,展示了在抗病毒治疗中的潜在应用 (Deore et al., 2012)。
抗癌研究
- 合成某些喹啉-3-羧酸衍生物并测试它们对MCF-7乳腺癌细胞系的抗癌效果,拓宽了对这些化合物的治疗潜力的理解 (Gaber et al., 2021)。
作用机制
安全和危害
属性
IUPAC Name |
2-(3-methylbutyl)-1-oxoisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(2)7-8-16-9-13(15(18)19)11-5-3-4-6-12(11)14(16)17/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZMUCMSERVQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



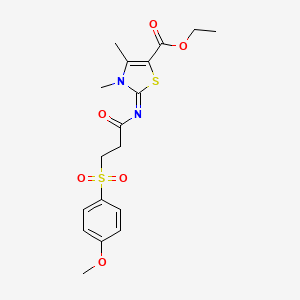
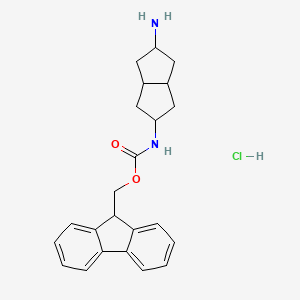
![3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2492739.png)

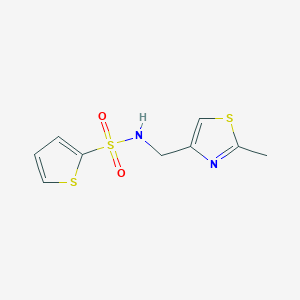
![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2492744.png)
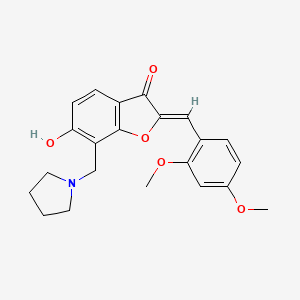
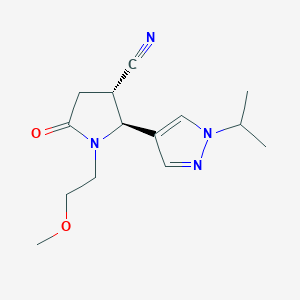
![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B2492750.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2492753.png)
![1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2492755.png)